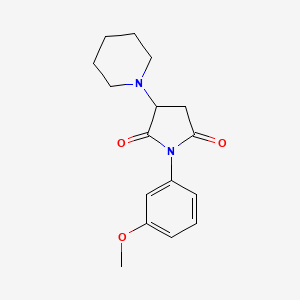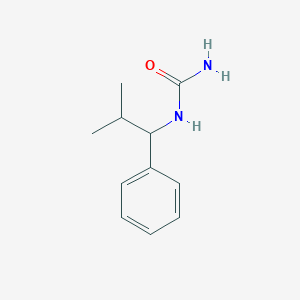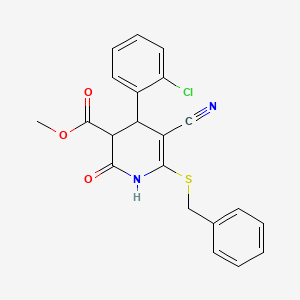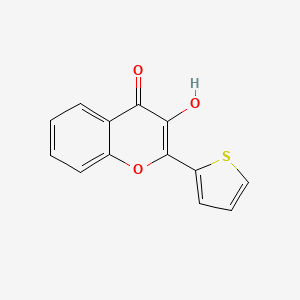![molecular formula C24H27NO2 B4887434 (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating mood, appetite, and pain. When this compound binds to these receptors, it causes a cascade of biochemical reactions that result in the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects
Studies have shown that (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has potent psychoactive effects, including euphoria, relaxation, and altered perception. This compound has also been shown to have a high potential for abuse and dependence, making it a target for regulation by government agencies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its potency, which allows for precise dosing and accurate measurements of its effects on the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to obtain regulatory approval for research purposes.
Orientations Futures
There are several future directions for research on (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, including:
1. Studying the long-term effects of synthetic cannabinoids on the brain and behavior.
2. Investigating the potential therapeutic uses of synthetic cannabinoids, including the treatment of chronic pain and mood disorders.
3. Developing new synthetic cannabinoids with improved safety profiles and fewer side effects.
4. Studying the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
Conclusion
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is a potent synthetic cannabinoid that has gained popularity in the research community due to its psychoactive effects and high affinity for the CB1 and CB2 receptors. While this compound has several advantages for lab experiments, its potential for abuse and dependence may make it difficult to obtain regulatory approval for research purposes. Future research on (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine will likely focus on its long-term effects, potential therapeutic uses, and interactions with other drugs.
Méthodes De Synthèse
The synthesis of (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves the reaction of 4-methoxyphenylacetonitrile with 3-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxylic acid, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with 1-bromo-3-(4-methoxyphenyl)propane to yield (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Applications De Recherche Scientifique
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)butan-2-yl]-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-18(9-10-19-11-14-22(26-2)15-12-19)25-23-17-21(13-16-24(23)27-3)20-7-5-4-6-8-20/h4-8,11-18,25H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHBLVQFXQKHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methoxyphenyl)butan-2-yl]-5-phenylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)


![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)